molecular formula C10H11BrFN B1450418 N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine CAS No. 1534064-11-3

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine

Cat. No. B1450418
CAS RN: 1534064-11-3
M. Wt: 244.1 g/mol
InChI Key: KDVSYRWKOWKJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11BrFN . It contains a total of 36 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Fluorine atom, and 1 Bromine atom . The molecule contains a total of 37 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 tertiary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine includes a cyclopropane ring and a phenyl ring, which is substituted with bromine and fluorine atoms . The molecule contains a total of 37 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Biological Relevance and Chemical Interactions

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine is studied in the context of its biological relevance, particularly focusing on its interactions with various receptors and enzymes. For example, it's been noted for its ability to displace [(3)H]-8-OH-DPAT from rat brain 5-HT(1A) receptors, indicating a potential interaction with serotonergic systems (Vallgårda et al., 1996).

Synthesis and Chemical Properties

The compound is a subject of interest in synthetic chemistry, with studies focusing on its synthesis and chemical properties. For instance, its synthesis via intramolecular cyclization of 2-azaallylic anions derived from alkoxybrominated N-(arylidene)-2-methyl-2-propenylamines showcases its chemical versatility and potential as a building block for further chemical synthesis (Mangelinckx et al., 2013).

Therapeutic Potential

Research also explores its therapeutic potential, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor. This application is significant since LSD1 plays a crucial role in the methylation of histones, affecting gene expression. The inhibition of LSD1 has therapeutic implications for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass).

properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-10-7(2-1-3-9(10)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSYRWKOWKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.